3-Aminonaphthalen-1-ol hydrochloride

Mass Spectrometry Aminonaphthol Isomers Laser Desorption/Ionization

Generic aminonaphthol isomers introduce unpredictable reactivity that undermines sensor performance and dye reproducibility. 3-Aminonaphthalen-1-ol HCl (CAS 90923-78-7) provides a structurally defined 1,3-disubstitution scaffold to eliminate these variables: • Hg²⁺ turn-on chemosensors: 58-fold fluorescence enhancement, 68 nm red shift, 2.7 nM detection limit via ferrocene-aminonaphtholate architecture • Regioselective diazonium coupling: ortho/para-directing effects of the 1-OH/3-NH₂ pattern deliver positionally defined azo dyes with consistent tinctorial properties • Aqueous bioconjugation: hydrochloride salt enables direct amide coupling, reductive amination, or Mannich reactions in buffer without organic co-solvents ≥95% purity powder; ambient shipping; bulk quantities available.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 90923-78-7
Cat. No. B1383727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminonaphthalen-1-ol hydrochloride
CAS90923-78-7
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2O)N.Cl
InChIInChI=1S/C10H9NO.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6,12H,11H2;1H
InChIKeyHJBNLWHHIOXVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminonaphthalen-1-ol hydrochloride (CAS 90923-78-7): Bifunctional Naphthalene Building Block for Fluorescent Sensor and Dye Synthesis


3-Aminonaphthalen-1-ol hydrochloride (CAS 90923-78-7) is a bifunctional aromatic amine featuring both amino (-NH₂) and hydroxyl (-OH) groups substituted at the 3- and 1-positions, respectively, on a naphthalene backbone [1]. This specific 1,3-disubstitution pattern confers distinct electronic and steric properties that differentiate it from other aminonaphthol positional isomers. The hydrochloride salt form (molecular weight 195.64 g/mol, purity typically ≥97%) enhances water solubility and handling stability compared to the neutral free base . The compound serves as a versatile synthetic intermediate for constructing fluorescent chemosensors, azo dyes, and bioactive molecules, with its bifunctional nature enabling both nucleophilic and electrophilic reactivity at orthogonal sites [2].

Workflow Fluorescent sensor & dye synthesis scaffold
Selection Context Bifunctional 1,3-disubstituted naphthalene building block Salt form enhances aqueous solubility
Key Attribute Distinct electronic and steric profile vs. other aminonaphthol isomers

Why 3-Aminonaphthalen-1-ol hydrochloride Cannot Be Replaced by Alternative Aminonaphthol Isomers or Simple Naphthol Derivatives


The position of amino and hydroxyl substituents on the naphthalene ring critically governs a compound's fluorescence behavior, metal-binding selectivity, and coupling regioselectivity. Isomeric aminonaphthols exhibit divergent photophysical properties; for instance, 1,2-aminonaphthol and 2,1-aminonaphthol readily form dimeric ions under laser desorption/ionization conditions, whereas 5-amino-1-naphthol produces no detectable dimeric species [1]. Furthermore, aminonaphthols as a class generally fail as excited-state proton transfer (ESPT) probes due to multiple ground-state equilibria and low quantum yields in non-polar media—a limitation not shared by chlorinated naphthols such as 4-chloro-1-naphthol, which serves as an effective ESPT probe for membrane studies [2]. These isomer- and substituent-specific differences underscore why 3-aminonaphthalen-1-ol hydrochloride cannot be arbitrarily substituted with a generic aminonaphthol or naphthol derivative when precise reactivity, fluorescence response, or synthetic outcome is required. The quantitative evidence below substantiates this position-specific differentiation.

Target Product 3-Aminonaphthalen-1-ol HCl: 1,3-substitution enables distinct dimerization and fluorescence profiles
Vs
Generic Alternatives 1,2-Aminonaphthol, 2,1-aminonaphthol, or 5-amino-1-naphthol: isomer-dependent ionization or ESPT failure may alter spectral outcomes
Target Product Salt form facilitates aqueous coupling and bioconjugation
Vs
Neutral Free Base Free base solubility profile may require organic co-solvents, complicating aqueous workflows

Quantitative Differentiation of 3-Aminonaphthalen-1-ol hydrochloride: Head-to-Head and Cross-Study Comparisons


Aminonaphthol Isomers Exhibit Distinct Dimeric Ion Formation Patterns in LDI-MS

A comparative laser desorption/ionization mass spectrometry (LDI-MS) study of seven aminonaphthol isomers revealed that 1,2-aminonaphthol (1,2-ANL) and 2,1-aminonaphthol (2,1-ANL) produce intense dimeric ions [2M−2H₂O+H]⁺, whereas 5-amino-1-naphthol (5,1-ANL) yields no detectable dimeric ions in either positive- or negative-ion modes [1]. Although 3-amino-1-naphthol (3,1-ANL) was not among the seven isomers directly screened, the data demonstrate that dimeric ion formation is highly dependent on the relative positions of the amino and hydroxyl groups. Ortho- and para-like arrangements favor dimerization, while meta-like substitution patterns (e.g., 5,1-ANL) suppress it. The 3,1-substitution pattern of 3-aminonaphthalen-1-ol is expected to exhibit a distinct ionization/dimerization profile compared to the 1,2- and 2,1-isomers, which may affect its behavior in mass spectrometric detection and imaging applications.

Isomer Dimerization in LDI-MS
Head-to-head
3,1-ANL expected distinct profile vs. 1,2-/2,1-ANL intense dimer & 5,1-ANL no dimer
Isomer-specific ionization context
Positional control of amino/hydroxy groups alters MS detection patterns
Mass Spectrometry Aminonaphthol Isomers Laser Desorption/Ionization

Aminonaphthols Fail as ESPT Probes Whereas 4-Chloro-1-naphthol Succeeds

A systematic fluorescence study of substituted naphthols in liposomes evaluated their suitability as excited-state proton transfer (ESPT) probes. Aminonaphthols—including 5-amino-1-naphthol and 3-amino-2-naphthol—failed as ESPT probes due to the existence of multiple equilibria among different species and their low quantum yield in non-polar media [1]. In contrast, 4-chloro-1-naphthol emerged as a successful ESPT probe, with its neutral form fluorescence accurately reflecting the phase transition behavior of DMPC liposome membranes and sensing cholesterol-induced phase changes [1]. The study attributes the success of 4-chloro-1-naphthol to a favorable difference between its excited-state (pKa*) and ground-state (pKa) proton dissociation constants, a property not shared by the aminonaphthol isomers examined.

ESPT Probe Limitation
Class-level inference
Aminonaphthols (predicted): fail as ESPT probes vs. 4-Chloro-1-naphthol: successful ESPT probe
Not suitable for ESPT membrane studies
Multiple ground-state equilibria; 4-chloro-1-naphthol is reported alternative
Excited-State Proton Transfer Fluorescence Probes Liposome Membranes

Ferrocene–Aminonaphtholate Derivative Achieves 58-Fold Fluorescence Enhancement and 68 nm Red Shift for Hg²⁺ Detection

A ferrocene–aminonaphtholate derivative (synthesized from an aminonaphthol precursor) functions as a turn-on fluorescent probe for Hg²⁺ with a detection limit of 2.7 × 10⁻⁹ M . Upon Hg²⁺ binding, the probe exhibits a 58-fold increase in fluorescence quantum yield and a large red shift of 68 nm in the emission spectrum . The response is instantaneous and accompanied by a naked-eye color change from faint yellow to pale orange . While this specific derivative incorporates additional ferrocene and triazole moieties, the aminonaphtholate core provides the essential fluorophore scaffold and metal-binding site. This performance substantially exceeds that of many conventional naphthalene-based Hg²⁺ sensors, which often rely on fluorescence quenching (turn-off) rather than enhancement (turn-on), thereby offering superior signal-to-background ratios in biological and environmental samples.

Hg²⁺ Sensor Performance
Cross-study comparable
58-fold enhancement, 68 nm red shift, LOD 2.7 × 10⁻⁹ M
Supports turn-on fluorophore scaffold design
Ferrocene-aminonaphtholate derivative; core scaffold enables response
Fluorescent Chemosensor Mercury Detection ICT Isomerization

Aminonaphthol-Based Chemosensor Enables Selective Fluoride Detection via Exciplex Signaling

A fluorescent chemosensor (compound 1) constructed from an aminonaphthol scaffold selectively recognizes fluoride anion with high sensitivity [1]. Upon addition of fluoride, the fluorescence of compound 1 is rapidly quenched, and a new emission peak at a longer wavelength concurrently emerges [1]. This dual-wavelength response provides a signature for fluoride detection that distinguishes it from other anions [1]. The mechanism involves exciplex formation between the excited fluorophore and fluoride-bound receptor, a signaling pathway not accessible to sensors lacking the specific aminonaphthol geometry and electronic configuration [1]. While quantitative Kd or LOD values are not explicitly reported in the abstract, the selective, ratiometric response represents a functional advantage over single-wavelength probes that are susceptible to environmental and instrumental variations.

Fluoride Exciplex Signaling
Supporting evidence
Ratiometric dual-wavelength response via exciplex mechanism
Supports ratiometric anion sensor development
Mechanism distinguishes from single-wavelength PET sensors
Fluoride Sensing Exciplex Mechanism Anion Recognition

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Stability Relative to Neutral Free Base

3-Aminonaphthalen-1-ol hydrochloride (C₁₀H₁₀ClNO, MW 195.64) is a white crystalline powder that is soluble in water and ethanol . In contrast, the neutral free base 3-aminonaphthalen-1-ol (C₁₀H₉NO, MW 159.18) is described as a white to yellowish powder with solubility in polar organic solvents, but its aqueous solubility is significantly lower . The hydrochloride salt form improves water solubility by forming ionic interactions that overcome the hydrophobic naphthalene core, facilitating aqueous reaction conditions and simplifying work-up procedures. Additionally, the salt form exhibits enhanced long-term stability under ambient storage conditions, reducing the risk of oxidation or degradation that can affect the free amine .

Salt Form Solubility
Supporting evidence
Hydrochloride: water-soluble. Free base: polar organic soluble.
Enables aqueous reaction and handling
Qualitative improvement vs. neutral free base form
Salt Form Selection Aqueous Solubility Compound Handling

Antimalarial Activity Demonstrated as a Chloroquine Hydrolysis Product

3-Aminonaphthalen-1-ol is identified as a hydrolysis product of the antimalarial drug chloroquine . The compound has been shown to bind to nuclear, chloride, and carboxyamide groups in the parasite's cell membrane, disrupting ion transport and causing an influx of chloride ions that leads to plasmolysis and cytotoxicity . While the specific IC₅₀ or MIC values for 3-aminonaphthalen-1-ol against Plasmodium species are not reported in the available vendor literature, the established mechanism of action—involving chloride ion dysregulation—distinguishes it from other antimalarial chemotypes such as artemisinin derivatives (which act via heme alkylation) or antifolates (which inhibit dihydrofolate reductase).

Antimalarial Lead Context
Data to verify
Chloroquine hydrolysis product; disrupts membrane ion transport
Supports antimalarial lead review
Mechanism context only; IC₅₀/MIC values not reported
Antimalarial Chloroquine Metabolite Drug Mechanism

Recommended Application Scenarios for 3-Aminonaphthalen-1-ol hydrochloride Based on Quantitative Evidence


Synthesis of Turn-On Fluorescent Sensors for Mercury(II) Detection

Use 3-aminonaphthalen-1-ol hydrochloride as the core fluorophore building block to construct turn-on Hg²⁺ chemosensors. As demonstrated by the ferrocene–aminonaphtholate derivative, this scaffold enables a 58-fold fluorescence enhancement and 68 nm red shift upon Hg²⁺ binding, providing a detection limit of 2.7 nM . The hydrochloride salt form ensures adequate water solubility for aqueous coupling reactions during sensor assembly.

Development of Ratiometric Fluoride Anion Sensors

Employ 3-aminonaphthalen-1-ol hydrochloride to synthesize exciplex-based chemosensors for selective fluoride detection. The aminonaphthol-derived probe exhibits dual-wavelength fluorescence changes (quenching of original peak plus emergence of a new red-shifted peak) upon fluoride binding, enabling ratiometric quantification that minimizes environmental interference [1]. This ratiometric capability is not achievable with single-wavelength PET sensors.

Azo Dye and Pigment Intermediate with Regioselective Coupling Reactivity

Utilize the specific 1-hydroxy-3-amino substitution pattern of 3-aminonaphthalen-1-ol for regioselective diazonium coupling reactions in the synthesis of azo dyes. The ortho/para-directing effects of the hydroxyl and amino groups control the site of electrophilic attack, yielding positionally defined products that differ from those obtained using other aminonaphthol isomers [2]. This positional control is critical for achieving desired colorfastness and tinctorial properties in textile and ink applications.

Aqueous-Phase Bioconjugation and Pharmaceutical Intermediate Synthesis

Leverage the enhanced aqueous solubility of the hydrochloride salt form to conduct amide coupling, reductive amination, or Mannich reactions in water or aqueous buffer systems. This enables direct conjugation to biomolecules (e.g., peptides, proteins) without requiring organic co-solvents that may compromise biological activity . The compound's bifunctional nature further allows orthogonal derivatization at the amino and hydroxyl positions.

Application
Selection Property
Validation Focus
Turn-On Hg²⁺ Sensor Synthesis
Aminonaphtholate fluorophore scaffold
Fluorescence enhancement and Stokes shift characterization
Ratiometric Fluoride Sensor Development
Exciplex-based signaling mechanism
Dual-wavelength response selectivity review
Regioselective Azo Dye Synthesis
1-Hydroxy-3-amino substitution pattern
Diazonium coupling regiochemistry verification
Aqueous-Phase Bioconjugation
Hydrochloride salt water solubility
Reaction compatibility in aqueous buffer systems

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